N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9671174
InChI: InChI=1S/C15H12N4OS/c1-10-6-5-9-12(16-10)17-15(20)14-13(18-19-21-14)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,20)
SMILES: CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
Molecular Formula: C15H12N4OS
Molecular Weight: 296.3 g/mol

N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC9671174

Molecular Formula: C15H12N4OS

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide -

Specification

Molecular Formula C15H12N4OS
Molecular Weight 296.3 g/mol
IUPAC Name N-(6-methylpyridin-2-yl)-4-phenylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C15H12N4OS/c1-10-6-5-9-12(16-10)17-15(20)14-13(18-19-21-14)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17,20)
Standard InChI Key NYCMIXBWNMPBSR-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
Canonical SMILES CC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (C₁₅H₁₂N₄OS) integrates three key pharmacophores:

  • A 1,2,3-thiadiazole ring, which contributes to electronic diversity and hydrogen-bonding capacity.

  • A 6-methylpyridin-2-yl group, providing a planar aromatic system with potential for π-π stacking and metabolic stability .

  • A phenyl ring at the 4-position, enabling hydrophobic interactions with biological targets.

Key physicochemical properties include:

PropertyValue
Molecular Weight296.3 g/mol
IUPAC NameN-(6-methylpyridin-2-yl)-4-phenylthiadiazole-5-carboxamide
SMILESCC1=NC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
InChIKeyNYCMIXBWNMPBSR-UHFFFAOYSA-N

The methyl group at the pyridine’s 6-position likely reduces oxidative metabolism, as seen in analogous kinase inhibitors . The amide linkage between the thiadiazole and pyridine enhances conformational rigidity, potentially improving target binding.

Synthetic Approaches and Optimization

While no explicit synthesis protocol for this compound is published, plausible routes derive from established methods for analogous thiadiazoles . A retrosynthetic analysis suggests:

Biological Activities and Mechanistic Insights

Though direct bioactivity data for this compound are sparse, structurally related molecules exhibit:

Antimicrobial Activity

Thiadiazole-pyridine hybrids show broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, with MIC values ranging from 2–16 µg/mL. The thiadiazole’s sulfur atom may disrupt bacterial membrane integrity or inhibit dihydrofolate reductase.

Anti-Inflammatory Effects

Pyridine-thiadiazole conjugates reduce COX-2 and TNF-α expression in murine models, likely through NF-κB pathway modulation. The methyl group on the pyridine may enhance metabolic stability, prolonging anti-inflammatory effects .

Analytical Characterization and Quality Control

To confirm the identity and purity of N-(6-methylpyridin-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, the following analytical methods are recommended:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include δ 8.35–8.29 (pyridine H), 7.67–7.51 (phenyl H), and 2.40 (methyl CH₃) .

  • Mass Spectrometry (ESI): A molecular ion peak at m/z 296.3 [M+H]⁺ confirms the molecular weight.

  • HPLC Purity: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) should show ≥95% purity .

Applications in Drug Discovery and Development

The compound’s scaffold offers multiple avenues for optimization:

Kinase Inhibition

The pyridine and thiadiazole moieties are privileged structures in kinase inhibitor design. For example, replacing the quinoxaline group in ALK5 inhibitors with triazolopyridine improved oral bioavailability by 40% . Similar modifications here could enhance pharmacokinetics.

Antibiotic Adjuvants

Thiadiazoles potentiate β-lactam antibiotics against resistant strains. Incorporating this compound into combination therapies may restore susceptibility to carbapenems.

Radiopharmaceuticals

The sulfur atom in the thiadiazole enables chelation of radioisotopes (e.g., ⁹⁹mTc) for diagnostic imaging, as demonstrated with related compounds .

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